molecular formula C17H22ClN3O2 B2641189 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034426-94-1

1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2641189
CAS RN: 2034426-94-1
M. Wt: 335.83
InChI Key: SYHPYQVIMITZSB-UHFFFAOYSA-N
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Description

1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of drugs known as piperidine carboxamide derivatives. It has been the subject of several scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Thomas et al. (2016) detailed the synthesis and pharmacological activity of azetidinones, including those with structures related to 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide. These compounds were investigated for their antidepressant and nootropic activities, demonstrating that the 2-azetidinone skeleton has potential as a central nervous system (CNS) active agent. This suggests avenues for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Structure-Activity Relationships

Mackenzie et al. (2002) described the design, synthesis, and pharmacological evaluation of a novel class of neurokinin-2 (NK2) antagonists derived from 2 by incorporating N-methylamide functions into more stable structures. These findings highlight the chemical versatility of azetidinone-based structures for creating compounds with significant functional potency and in vitro metabolic stability, important for developing new therapeutic agents (Mackenzie et al., 2002).

Antibacterial and Antimicrobial Activities

Desai et al. (2008) synthesized and evaluated azetidinones for their antibacterial activity against gram-positive and gram-negative bacteria. The study revealed moderate to good activity, underscoring the potential of azetidinone derivatives as antibacterial agents. QSAR studies indicated the positive contribution of bulkier substituents, suggesting a direction for the design of more effective antibacterial compounds (Desai et al., 2008).

Antiviral Activities

Imamura et al. (2006) incorporated polar groups into piperidine-4-carboxamide CCR5 antagonists to improve their metabolic stability, leading to the discovery of TAK-220. This compound demonstrated high CCR5 binding affinity, potent inhibition of membrane fusion, and strong inhibition of CCR5-using HIV-1 clinical isolates replication in human peripheral blood mononuclear cells. This highlights the potential of such compounds in HIV-1 therapy (Imamura et al., 2006).

properties

IUPAC Name

1-[1-[2-(4-chlorophenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c18-14-3-1-12(2-4-14)9-16(22)21-10-15(11-21)20-7-5-13(6-8-20)17(19)23/h1-4,13,15H,5-11H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHPYQVIMITZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

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